Synthesis route and mechanism for 3-Mercapto-N,N-dimethylbenzamide
Synthesis route and mechanism for 3-Mercapto-N,N-dimethylbenzamide
An In-Depth Technical Guide to the Synthesis of 3-Mercapto-N,N-dimethylbenzamide
Introduction
3-Mercapto-N,N-dimethylbenzamide is a substituted benzamide derivative featuring a thiol group at the meta-position. While specific applications of this compound are not extensively documented in publicly available literature, its structure suggests potential utility as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The presence of a reactive thiol group and a stable amide functionality makes it an attractive building block for creating more complex molecular architectures. This guide provides a comprehensive overview of plausible synthetic routes for the preparation of 3-Mercapto-N,N-dimethylbenzamide, designed for researchers and professionals in drug development and organic synthesis. The methodologies presented are grounded in established chemical principles and supported by relevant literature.
Synthesis Route 1: Diazotization and Sandmeyer Reaction from 3-Aminobenzamide
This route commences with the readily available starting material, 3-aminobenzamide, and proceeds through a classical diazotization followed by a Sandmeyer-type reaction to introduce the thiol group. The final step involves the N,N-dimethylation of the amide.
Step 1: Diazotization of 3-Aminobenzamide
The initial step involves the conversion of the primary aromatic amine in 3-aminobenzamide to a diazonium salt. This reaction is typically carried out in an acidic aqueous solution at low temperatures to ensure the stability of the diazonium salt.
Mechanism: The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid. The nitrous acid is then protonated and loses water to form the nitrosonium ion (+NO), which acts as the electrophile. The amino group of 3-aminobenzamide attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the diazonium salt is formed.[1]
Step 2: Sandmeyer-type Reaction with Potassium Ethyl Xanthate
The diazonium salt is then subjected to a Sandmeyer-type reaction to introduce the thiol group. While classic Sandmeyer reactions often use copper(I) salts to introduce halogens or a cyano group, a variation of this reaction can be employed to introduce a sulfur nucleophile.[2][3][4][5] The use of potassium ethyl xanthate is a well-established method for this transformation.[6] The resulting xanthate intermediate is then hydrolyzed to yield the desired thiol.
Mechanism: The Sandmeyer reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2] Copper(I) facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. This aryl radical then reacts with the xanthate salt. Subsequent hydrolysis of the resulting S-aryl xanthate under basic conditions yields the thiolate, which is then protonated to give the final thiol product.
Step 3: N,N-Dimethylation of 3-Mercaptobenzamide
The final step is the N,N-dimethylation of the primary amide. This can be achieved through various methods. One common approach involves the use of a methylating agent, such as methyl iodide, in the presence of a strong base like sodium hydride to deprotonate the amide nitrogen. Alternatively, reductive amination using formaldehyde in the presence of a reducing agent like formic acid (Eschweiler-Clarke reaction) or sodium cyanoborohydride can be employed. Catalytic methods using methanol in the presence of a cobalt catalyst have also been reported for the N-methylation of benzamides.[7]
Mechanism (with methyl iodide and NaH): Sodium hydride, a strong base, deprotonates the primary amide to form an amidate anion. This nucleophilic anion then attacks the methyl iodide in an SN2 reaction, leading to the formation of the N-methylated product. A second methylation step occurs under the same conditions to yield the desired N,N-dimethylbenzamide.
Experimental Protocol: Route 1
Step 1: Synthesis of 3-Carbamoylbenzenediazonium Chloride
-
In a flask equipped with a magnetic stirrer, dissolve 3-aminobenzamide (1.0 eq) in a solution of 5 M hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Synthesis of 3-Mercaptobenzamide
-
In a separate flask, dissolve potassium ethyl xanthate (1.2 eq) in water.
-
To this solution, add a catalytic amount of a nickel salt, such as nickel(II) chloride.[6]
-
Slowly add the previously prepared cold diazonium salt solution to the xanthate solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, heat the mixture gently (e.g., to 50-60 °C) until the evolution of nitrogen ceases.
-
Cool the reaction mixture and hydrolyze the intermediate xanthate by adding a solution of sodium hydroxide and heating the mixture under reflux for several hours.
-
After cooling, acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the crude 3-mercaptobenzamide.
-
Filter the solid, wash with cold water, and purify by recrystallization.
Step 3: Synthesis of 3-Mercapto-N,N-dimethylbenzamide
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To a suspension of sodium hydride (2.5 eq) in anhydrous THF, add a solution of 3-mercaptobenzamide (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (2.5 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis Route 1 Workflow
Caption: Workflow for the synthesis of 3-Mercapto-N,N-dimethylbenzamide starting from 3-aminobenzamide.
Synthesis Route 2: Acylation of Dimethylamine with a 3-Mercaptobenzoyl Chloride Derivative
This alternative route starts with 3-mercaptobenzoic acid. The key steps involve the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with dimethylamine. A crucial consideration in this route is the potential for the thiol group to interfere with the reaction, thus necessitating a protection-deprotection strategy.
Step 1: Protection of the Thiol Group
The thiol group is nucleophilic and can react with the chlorinating agent used to form the acyl chloride. Therefore, it is prudent to protect the thiol group before proceeding. Common protecting groups for thiols include the trityl (Tr) or acetyl (Ac) groups.
Step 2: Formation of the Acyl Chloride
The protected 3-mercaptobenzoic acid is then converted to its corresponding acyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Mechanism (with thionyl chloride): The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate and the expulsion of a chloride ion. This intermediate then decomposes, driven by the formation of gaseous sulfur dioxide and hydrogen chloride, to yield the acyl chloride.
Step 3: Amidation with Dimethylamine
The acyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with dimethylamine to form the desired N,N-dimethylamide.[8][9][10][11] This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid that is formed as a byproduct.
Mechanism: The nitrogen atom of dimethylamine acts as a nucleophile and attacks the carbonyl carbon of the acyl chloride. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group, to yield the N,N-dimethylated amide.[8][9]
Step 4: Deprotection of the Thiol Group
The final step is the removal of the protecting group to reveal the free thiol. The deprotection conditions will depend on the protecting group used. For example, a trityl group can be removed under acidic conditions, while an acetyl group can be cleaved by hydrolysis under basic conditions.
Experimental Protocol: Route 2
Step 1: Protection of 3-Mercaptobenzoic Acid (Example with Acetyl Group)
-
Dissolve 3-mercaptobenzoic acid (1.0 eq) in a suitable solvent such as acetic anhydride.
-
Add a catalytic amount of a base, like pyridine.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 3-(acetylthio)benzoic acid.
Step 2: Synthesis of 3-(acetylthio)benzoyl chloride
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To a flask containing 3-(acetylthio)benzoic acid (1.0 eq), add thionyl chloride (excess, e.g., 2-3 eq).
-
Add a catalytic amount of DMF.
-
Heat the mixture under reflux until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride.
Step 3: Synthesis of 3-(acetylthio)-N,N-dimethylbenzamide
-
Dissolve the crude 3-(acetylthio)benzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of dimethylamine (2.2 eq, either as a solution in THF or as a gas) and triethylamine (1.2 eq).
-
Stir the reaction at room temperature for several hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by column chromatography if necessary.
Step 4: Synthesis of 3-Mercapto-N,N-dimethylbenzamide
-
Dissolve the 3-(acetylthio)-N,N-dimethylbenzamide in a solvent such as methanol.
-
Add an aqueous solution of a base, such as sodium hydroxide or potassium carbonate.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the final product.
Synthesis Route 2 Workflow
Caption: Workflow for the synthesis of 3-Mercapto-N,N-dimethylbenzamide starting from 3-mercaptobenzoic acid.
Comparative Analysis of Synthesis Routes
| Feature | Route 1: Diazotization-Sandmeyer | Route 2: Acylation |
| Starting Material | 3-Aminobenzamide | 3-Mercaptobenzoic Acid |
| Number of Steps | 3 | 4 (including protection/deprotection) |
| Key Reactions | Diazotization, Sandmeyer-type | Protection, Acyl Chloride Formation, Amidation, Deprotection |
| Potential Yields | Can be variable, especially in the Sandmeyer step. | Generally good yields for each step. |
| Scalability | Diazonium salts can be unstable and difficult to handle on a large scale. | More amenable to large-scale synthesis. |
| Safety Considerations | Diazonium salts are potentially explosive. Use of methyl iodide, a toxic and volatile reagent. | Thionyl chloride is corrosive and toxic. Use of strong bases like NaH requires careful handling. |
Conclusion
This technical guide has outlined two viable and robust synthetic routes for the preparation of 3-Mercapto-N,N-dimethylbenzamide. The choice between the Diazotization-Sandmeyer route and the Acylation route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents. Both routes rely on well-established and predictable organic transformations, providing a solid foundation for the successful synthesis of this versatile chemical intermediate.
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